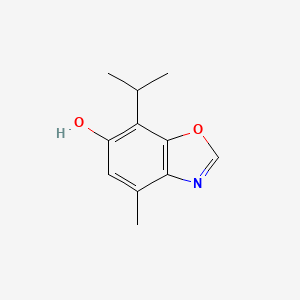![molecular formula C10H11FO3 B8681295 2-[2-(4-fluorophenyl)ethoxy]acetic acid CAS No. 81228-04-8](/img/structure/B8681295.png)
2-[2-(4-fluorophenyl)ethoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-fluorophenyl)ethoxy]acetic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethyloxy group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic acid typically involves the reaction of 4-fluorophenethyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the chloroacetic acid moiety, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide for bromination.
Major Products:
Oxidation: Formation of 4-fluorophenylacetic acid.
Reduction: Formation of 4-fluorophenethyl alcohol.
Substitution: Formation of 4-bromo-2-(4-fluorophenethyloxy)acetic acid.
科学研究应用
2-[2-(4-fluorophenyl)ethoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[2-(4-fluorophenyl)ethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.
相似化合物的比较
- 4-Fluorophenylacetic acid
- 4-Fluorophenethyl alcohol
- 2-(4-Fluorophenoxy)acetic acid
Comparison: 2-[2-(4-fluorophenyl)ethoxy]acetic acid is unique due to the presence of both the ethyloxy and acetic acid moieties, which confer distinct chemical and biological properties. Compared to 4-fluorophenylacetic acid, it has enhanced solubility and reactivity. The ethyloxy group also differentiates it from 4-fluorophenethyl alcohol, providing additional sites for chemical modification and functionalization.
属性
CAS 编号 |
81228-04-8 |
|---|---|
分子式 |
C10H11FO3 |
分子量 |
198.19 g/mol |
IUPAC 名称 |
2-[2-(4-fluorophenyl)ethoxy]acetic acid |
InChI |
InChI=1S/C10H11FO3/c11-9-3-1-8(2-4-9)5-6-14-7-10(12)13/h1-4H,5-7H2,(H,12,13) |
InChI 键 |
RDTPUXZNQMXLSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCOCC(=O)O)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Carbamic acid, [5-[(ethylsulfonyl)amino]-2-fluorophenyl]-, ethyl ester](/img/structure/B8681212.png)
acetate](/img/structure/B8681217.png)









![Hexanoic acid, 6-[(4-aminophenyl)thio]-, methyl ester](/img/structure/B8681296.png)


